
3-(4-chlorophenyl)-N,N-diisobutylacrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds closely related to 3-(4-chlorophenyl)-N,N-diisobutylacrylamide involves complex chemical reactions, highlighting the intricacy of obtaining specific chemical structures. For instance, Sagar et al. (2018) describe the synthesis and structures of N-[3-(2-chlorobenzoyl)-5-ethylthiophen-2-yl]arylamides, showcasing the diversity in molecular arrangements through various synthesis pathways (Sagar, Yathirajan, Rathore, & Glidewell, 2018). These methodologies offer a foundation for the synthesis of specific chlorophenyl compounds, highlighting the importance of precise chemical reactions in achieving desired molecular structures.
Molecular Structure Analysis
The molecular structure of compounds similar to 3-(4-chlorophenyl)-N,N-diisobutylacrylamide is determined using advanced techniques such as X-ray diffraction, demonstrating the complex arrangements of atoms within these molecules. For example, studies like that of Jezierska et al. (2003) on 5-amino-3-methylisoxazolo-4-carboxylic acid p-chlorophenylamide reveal detailed molecular conformations and the impact of specific substitutions on the overall structure (Jezierska, Panek, Ryng, Głowiak, & Koll, 2003). Such analyses are crucial for understanding the chemical behavior and potential applications of these compounds.
Chemical Reactions and Properties
The reactivity and chemical properties of chlorophenyl compounds are influenced by their molecular structure. Research by Ebrahimi et al. (2015) on N-acyl-N-(4-chlorophenyl)-4-nitrobenzenesulfonamides showcases the chemical reactivity of chlorophenyl derivatives in acylation reactions, emphasizing the role of the chlorophenyl group in enhancing chemical selectivity and efficiency (Ebrahimi, Saiadi, Dakhilpour, Mirsattari, & Massah, 2015). These properties are essential for the development of new chemical entities with specific functionalities.
Aplicaciones Científicas De Investigación
Oxidation and Toxicity Assessment
Research has explored the oxidation of chlorophenols, highlighting the environmental persistence and toxicity of these compounds. Advanced Oxidation Processes (AOP) such as Fe(III)/O(2) homogeneous photocatalysis under UV light have been investigated for their abatement in aqueous solutions, demonstrating effective degradation and reduced toxicity in treated solutions (Andreozzi et al., 2011).
Photocatalytic Degradation
Studies on photocatalytic degradation using modified titanium dioxide have shown effectiveness in degrading chlorophenols under visible light, indicating the potential for environmental remediation and the importance of catalyst modification to enhance degradation efficiency (Lin et al., 2018).
Adsorption Techniques
Research into adsorption methods for removing chlorophenols from aqueous media has shown that modified montmorillonite clay, for example, can be an effective and low-cost adsorbent for such pollutants, offering insights into sustainable water treatment technologies (Nourmoradi et al., 2016).
Photoelectrochemical Sensors
Development of photoelectrochemical sensors based on heterojunction materials for detecting chlorophenols in water has been reported. Such technologies highlight the application of advanced materials science in environmental monitoring and safety (Yan et al., 2019).
Microbial Degradation and Environmental Impact
Investigations into microbial degradation mechanisms of chlorophenols offer insights into bioremediation strategies that can be optimized for cleaning up contaminated environments, emphasizing the role of specific enzymes in breaking down toxic compounds (Olaniran & Igbinosa, 2011).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
(E)-3-(4-chlorophenyl)-N,N-bis(2-methylpropyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24ClNO/c1-13(2)11-19(12-14(3)4)17(20)10-7-15-5-8-16(18)9-6-15/h5-10,13-14H,11-12H2,1-4H3/b10-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXKAGQAEGLSEDR-JXMROGBWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN(CC(C)C)C(=O)C=CC1=CC=C(C=C1)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CN(CC(C)C)C(=O)/C=C/C1=CC=C(C=C1)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(4-chlorophenyl)-N,N-bis(2-methylpropyl)prop-2-enamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


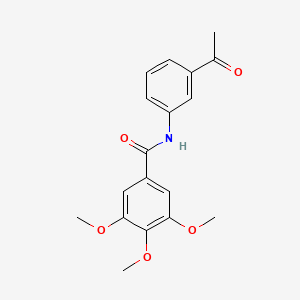
![4-(4-chlorophenyl)-N-[(3S,4S)-4-methoxy-3-pyrrolidinyl]butanamide hydrochloride](/img/structure/B5539652.png)
![N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-[3-(methylthio)propanoyl]-1,2,3,4-tetrahydroisoquinoline-7-sulfonamide](/img/structure/B5539655.png)
![2-(3-methoxypropyl)-8-(3-thienylacetyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5539663.png)
![4-(4,5-dimethyl-1H-imidazol-1-yl)-6-{4-[(4-fluorophenyl)acetyl]-1-piperazinyl}-2-methylpyrimidine](/img/structure/B5539678.png)
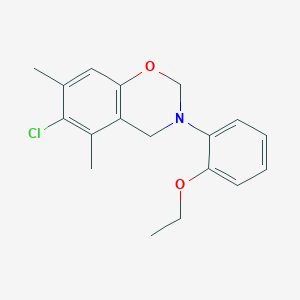
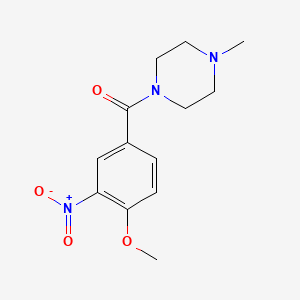
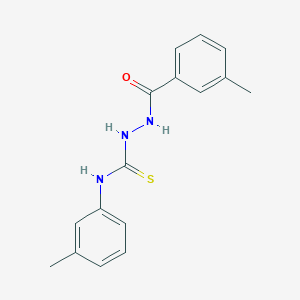
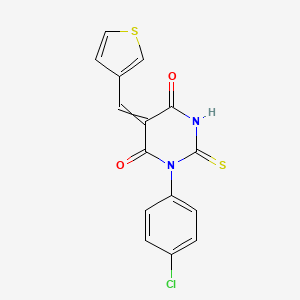
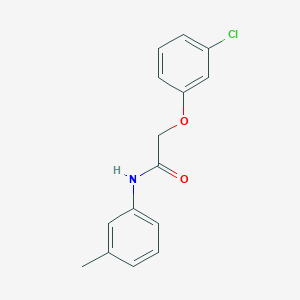
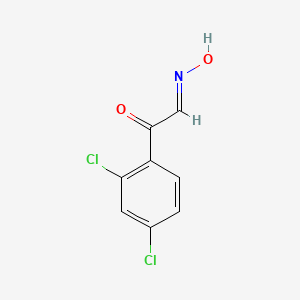
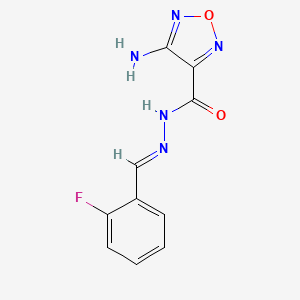
![4-methyl-3-(2-oxo-1-imidazolidinyl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)benzamide hydrochloride](/img/structure/B5539744.png)